molecular formula C18H28N2O4 B14620396 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one CAS No. 58675-12-0

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one

Cat. No.: B14620396
CAS No.: 58675-12-0
M. Wt: 336.4 g/mol
InChI Key: ZYXKGBNFYKDXJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the phosgenation of isophorone diamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired diisocyanate. Industrial production methods often involve the use of phosgene gas in a solvent medium, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:

    Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.

    Polymerization: It is used in the production of polyurethane resins and elastomers.

    Substitution Reactions: It can react with water to form polyureas.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are polyurethanes, polyureas, and other polymeric materials .

Scientific Research Applications

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the formation of -NCO linkages with hydroxyl or amine groups. This reaction leads to the formation of urethane or urea linkages, respectively. The molecular targets include hydroxyl-bearing compounds, and the pathways involved are primarily addition and polymerization reactions .

Comparison with Similar Compounds

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties. Similar compounds include:

    Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.

    Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.

    Methylenediphenyl diisocyanate: Used in the production of rigid foams and elastomers.

These compounds differ in their chemical structure and specific applications, with 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane being particularly valued for its UV resistance and mechanical strength .

Properties

CAS No.

58675-12-0

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one

InChI

InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2

InChI Key

ZYXKGBNFYKDXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1

Related CAS

58675-12-0

Origin of Product

United States

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